Chlorodimethylphosphine
Overview
Description
Chlorodimethylphosphine, also known as Dimethylchlorophosphine, is a chemical compound with the molecular formula C2H6ClP . It is a colorless liquid and is sensitive to air and moisture .
Synthesis Analysis
The synthesis of this compound involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This synthetic approach continues to be the most widely-used and universal .
Molecular Structure Analysis
The molecular structure of this compound consists of 2 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 phosphorus atom . The molecular weight is 96.49 g/mol .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 96.49 g/mol . It has a density of 1.22 g/cm3, a melting point of -4 to 0°C, and a boiling point of 43.6°C at 760 mmHg . It is a colorless liquid and is sensitive to air and moisture .
Scientific Research Applications
1. Synthesis and Reactions of Dimethylphosphine Oxide
Chlorodimethylphosphine is a precursor for synthesizing dimethylphosphine oxide, which has applications in various organic reactions. The production and reactions of dimethylphosphine oxide starting from this compound and its derivatives are detailed in the research by Kleiner (1974) (Kleiner, 1974).
2. Involvement in Organometallic Chemistry
This compound plays a role in organometallic chemistry. It's used in the synthesis of organosilylphosphines, which are important in various chemical reactions. The synthesis of organosilylphosphines by cleaving diarylphosphines with lithium and reacting with chlorotimethylsilane is discussed in research by Appel and Geisler (1976) (Appel & Geisler, 1976).
3. Phosphine-Chlorine Bond Insertions
This compound is used as a precursor for diphosphenes and cyclic oligophosphines. Research by West and Stahl (2012) explores the insertions of cyclic and acyclic germanium and tin heterocarbenoids into phosphorus-chlorine bonds, using chloro(organo)phosphines derived from this compound (West & Stahl, 2012).
4. Impact on Mitochondrial Function
Although not directly involving this compound, research on related organo-phosphine compounds like chlorotriethylphosphine gold(I) shows their impact on mitochondrial function, suggesting potential biochemical applications or implications. Hoke, Rush, and Mirabelli (1989) discuss these effects in their study (Hoke, Rush, & Mirabelli, 1989).
Safety and Hazards
Mechanism of Action
Mode of Action
It is generally accepted that drugs and chemical compounds exert their effects by interacting with cellular components, often proteins or enzymes . The interaction between Chlorodimethylphosphine and its potential targets could lead to changes in cellular processes, but the specifics of these interactions and changes are currently unknown.
Biochemical Pathways
It is known that chemical compounds can influence various biochemical pathways, leading to downstream effects on cellular functions
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information about its targets, mode of action, and affected biochemical pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other chemical compounds can affect the activity and stability of this compound.
Biochemical Analysis
Biochemical Properties
Chlorodimethylphosphine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with various enzymes, including those involved in phosphorylation processes. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, this compound can act as a ligand for certain metal ions, facilitating catalytic processes in biochemical reactions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling pathways. Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can form covalent bonds with the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This compound can also interact with DNA and RNA, influencing the transcription and translation processes. Furthermore, this compound has been shown to modulate the activity of various transcription factors, thereby affecting gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been identified, where certain dosages result in noticeable changes in physiological and biochemical parameters. Toxic effects at high doses include liver and kidney damage, as well as disruptions in metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For instance, this compound can inhibit or activate enzymes in the phosphorylation pathway, leading to changes in the levels of phosphorylated metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can localize to specific cellular compartments, where it exerts its biochemical effects. The distribution of this compound within tissues is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it can be found in the cytoplasm, where it participates in various biochemical reactions .
properties
IUPAC Name |
chloro(dimethyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClP/c1-4(2)3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVVDNKTHWEIOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230892 | |
Record name | Chlorodimethylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
811-62-1 | |
Record name | Chlorodimethylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=811-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorodimethylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorodimethylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorodimethylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.248 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORODIMETHYLPHOSPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAU5DCM7FM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and spectroscopic data for Dimethylchlorophosphine?
A1: Dimethylchlorophosphine, also known as Chlorodimethylphosphine, has the molecular formula CH3)2PCl. Its molecular weight is 94.50 g/mol. Spectroscopically, it has been characterized using Infrared (IR) and Raman spectroscopy. [] These techniques help identify characteristic vibrational frequencies of the molecule, providing insights into its structure and bonding.
Q2: What are the typical reactions Dimethylchlorophosphine undergoes, and what are its potential applications based on these reactions?
A2: Dimethylchlorophosphine serves as a versatile precursor in various chemical reactions. It readily reacts with nucleophiles. For instance, it reacts with sodium methoxide and sodium methylthiolate to yield dimethyl(methoxy)phosphine and dimethyl(methylthio)phosphine, respectively. [] Additionally, it reacts with methylhydrazine to produce a novel triphosphine, (Me2P)2N–N(Me)(PMe2). [] This triphosphine acts as a building block for hetero-trimetallic compounds, highlighting the potential of Dimethylchlorophosphine in coordination chemistry. []
Q3: How does Dimethylchlorophosphine behave as a ligand in transition metal chemistry?
A3: Dimethylchlorophosphine can replace CO groups in metal carbonyls and cyclopentadienyl metal carbonyls. [] This substitution reaction forms various derivatives, many of which are liquid and characterized by their IR and NMR spectra. These reactions demonstrate the ability of Dimethylchlorophosphine to act as a ligand in transition metal complexes, opening avenues for studying its coordination chemistry and potential applications in catalysis.
Q4: What are the products when Dimethylchlorophosphine reacts with diborane?
A4: The reaction between Dimethylchlorophosphine and diborane (B2H6) yields a new adduct, dimethylchlorophosphineborane. [] This compound has been characterized by nuclear magnetic resonance spectroscopy (1H and 11B) and vibrational spectroscopy (IR and Raman). The spectral data suggests the molecule possesses Cs symmetry.
Q5: Has the crystal structure of Dimethylchlorophosphineborane been studied?
A5: Solid-state analysis of Dimethylchlorophosphineborane reveals the presence of two P–Cl stretching modes in the infrared spectrum. [] This observation suggests that the crystal structure contains at least two molecules per unit cell, leading to in-phase and out-of-phase vibrations.
Q6: How does Dimethylchlorophosphine react with potassium silyl (KSiH3)?
A6: When reacted with KSiH3, Dimethylchlorophosphine primarily acts as a strong reducing agent rather than a nucleophilic substituting agent. [] The reaction forms polymers with P−H bonds, along with silane and polymeric silicon hydrides. This reaction highlights the reducing capability of Dimethylchlorophosphine.
Q7: What happens when Dimethylchlorophosphine reacts with sodium sulfonyl and phosphoryl amides?
A7: Instead of the expected NH-aminophosphines, the reaction of Dimethylchlorophosphine with sodium sulfonyl and phosphoryl amides produces PH-phosphine imines. [] This reaction further exemplifies the diverse reactivity of Dimethylchlorophosphine.
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